molecular formula C34H35NO5 B5114511 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5114511
M. Wt: 537.6 g/mol
InChI Key: RJMIAGVDWNDBHJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound features multiple functional groups, including phenoxy, carboxylate, and oxo groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO5/c1-22(2)40-30-17-11-10-16-27(30)32-31(34(37)39-19-18-38-26-14-8-5-9-15-26)23(3)35-28-20-25(21-29(36)33(28)32)24-12-6-4-7-13-24/h4-17,22,25,32,35H,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIAGVDWNDBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OC(C)C)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-phenoxyethanol with 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the hexahydroquinoline core.

    Esterification: The final step involves esterification of the carboxylic acid group with an appropriate alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenoxy and oxo groups can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the production of pro-inflammatory mediators. Additionally, it can interact with cell surface receptors to modulate signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(methoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(ethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits unique properties due to the presence of the propan-2-yloxy group. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the specific arrangement of functional groups can influence its binding affinity to molecular targets, making it a valuable compound for further research and development.

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